Home > Products > Screening Compounds P58061 > (R,R)-Dihydro Bupropion Hydrochloride
(R,R)-Dihydro Bupropion Hydrochloride -

(R,R)-Dihydro Bupropion Hydrochloride

Catalog Number: EVT-13554878
CAS Number:
Molecular Formula: C13H21Cl2NO
Molecular Weight: 278.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,R)-Dihydro Bupropion Hydrochloride is a chiral compound that is a derivative of bupropion, primarily recognized for its application in treating major depressive disorder and as an aid in smoking cessation. This compound is classified as a small molecule and is structurally related to cathinone. Its chemical formula is C13H21Cl2NOC_{13}H_{21}Cl_{2}NO with a molecular weight of approximately 278.22 g/mol .

Synthesis Analysis

The synthesis of (R,R)-Dihydro Bupropion Hydrochloride can be achieved through various methods, typically involving multi-step organic reactions. One common approach includes the use of N-methyl-2-pyrrolidone as a solvent, where tert-butylamine hydrochloride is reacted under controlled heating conditions. The process often involves the following steps:

  1. Initial Reaction: A mixture of the precursor compound and tert-butylamine hydrochloride is heated to facilitate reaction.
  2. Extraction: The product is extracted using ether, followed by washing and drying processes.
  3. Salt Formation: Hydrochloric acid gas is bubbled through the ether extracts to form the hydrochloride salt of the compound .

This method emphasizes the importance of temperature control and solvent choice to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of (R,R)-Dihydro Bupropion Hydrochloride features a bicyclic amine framework typical of many antidepressants. The stereochemistry is crucial for its pharmacological activity, with specific configurations influencing its interaction with neurotransmitter systems. The compound's structural data are summarized as follows:

  • Molecular Formula: C13H21Cl2NOC_{13}H_{21}Cl_{2}NO
  • Molecular Weight: 278.22 g/mol
  • CAS Number: 357628-62-7 .
Chemical Reactions Analysis

(R,R)-Dihydro Bupropion Hydrochloride participates in various chemical reactions typical of amine compounds. Notably, it can undergo:

  • N-Alkylation: This reaction involves the introduction of alkyl groups to the nitrogen atom, which can modify its pharmacological properties.
  • Hydrochloride Salt Formation: As previously mentioned, the formation of hydrochloride salts enhances solubility and stability, making it suitable for pharmaceutical applications .

These reactions are essential for developing derivatives with improved efficacy or reduced side effects.

Mechanism of Action

The mechanism of action for (R,R)-Dihydro Bupropion Hydrochloride involves its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). It primarily inhibits the reuptake of norepinephrine and dopamine neurotransmitters, thus increasing their availability in the synaptic cleft. This action contributes to its antidepressant effects and aids in reducing cravings associated with smoking cessation .

Key points regarding its mechanism include:

  • Inhibition of Transporters: It selectively inhibits sodium-dependent norepinephrine and dopamine transporters.
  • Non-serotonergic Activity: Unlike many antidepressants, it does not significantly affect serotonin levels, which may result in a different side effect profile .
Physical and Chemical Properties Analysis

The physical and chemical properties of (R,R)-Dihydro Bupropion Hydrochloride are critical for its application in pharmaceuticals:

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water (>25 mg/mL) and ethanol (193 mg/mL).
  • Melting Point: Approximately 233-234 °C .
  • Stability: Stable under recommended storage conditions but should be kept away from moisture .

These properties influence formulation strategies in drug development.

Applications

(R,R)-Dihydro Bupropion Hydrochloride has several scientific uses:

  1. Antidepressant Therapy: Utilized in treating major depressive disorder due to its ability to enhance neurotransmitter levels.
  2. Smoking Cessation Aid: Effective in reducing withdrawal symptoms and cravings associated with nicotine addiction.
  3. Research Applications: Studied for potential use in treating attention deficit hyperactivity disorder and other mood disorders due to its unique pharmacological profile .
Introduction to (R,R)-Dihydro Bupropion Hydrochloride in Pharmacological Context

Role as a Chiral Metabolite of Bupropion in Neuropsychopharmacology

(R,R)-Dihydrobupropion (also designated as (1R,2R)-threohydrobupropion) is a pharmacologically active stereoisomer generated during the hepatic and extrahepatic metabolism of the antidepressant bupropion. This metabolite is formed via carbonyl reduction of the parent drug, a process mediated primarily by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and other carbonyl reductases [7] [10]. Unlike the major metabolite hydroxybupropion (produced via CYP2B6-mediated oxidation), (R,R)-dihydrobupropion exhibits distinct neuropharmacological properties. Preclinical studies indicate it retains approximately 20-50% of bupropion’s activity in rodent models of depression, though with a unique receptor interaction profile [9].

Behavioral assays demonstrate that (R,R)-dihydrobupropion partially substitutes for amphetamine in drug discrimination studies (66% substitution rate), suggesting dopaminergic involvement. However, it shows negligible substitution for nicotine, indicating differential modulation of neuronal reward pathways compared to other metabolites [9]. Its intrinsic activity as a norepinephrine-dopamine reuptake inhibitor (NDRI) is weaker than hydroxybupropion but contributes to bupropion’s overall clinical effects [8].

Table 1: Neuropharmacological Profile of (R,R)-Dihydrobupropion

ParameterFindingsExperimental Model
Receptor Binding (IC₅₀)DAT: >10 µM; NET: 1.7 µM; SERT: >100 µMHuman transporter assays
Nicotinic Receptor ModulationAntagonizes α3β4 nicotinic receptors (IC₅₀: 35 µM)⁸⁶Rb⁺ efflux assays
Behavioral Substitution66% for (+)amphetamine; <20% for (–)nicotineRat drug discrimination
Relative Potency20-50% of bupropion’s antidepressant efficacyMouse forced swim test

Significance of Stereochemical Configuration in Bioactivity and Pharmacokinetics

The stereochemistry of bupropion metabolites critically determines their biological interactions and disposition. (R,R)-dihydrobupropion exhibits enantiomer-specific pharmacokinetics, with an elimination half-life (t₁/₂) of ~37 hours—significantly longer than the parent drug (t₁/₂: 11 hours) and the (S,S)-isomer (t₁/₂: 33 hours) [4] [10]. This prolonged half-life contributes to its accumulation during chronic bupropion therapy, where plasma concentrations reach 12-fold higher levels than bupropion [4].

Stereoselective metabolism governs its formation:

  • Reduction Selectivity: Carbonyl reductases exhibit 3-fold higher catalytic efficiency (Vₘₐₓ/Kₘ) for converting bupropion to (R,R)-dihydrobupropion than to erythro-diastereomers [7].
  • Renal Clearance: The (R,R)-isomer displays slower renal clearance (CLᵣₑₙₐₗ: 0.25 L/h) compared to (S,S)-dihydrobupropion (CLᵣₑₙₐₗ: 2.1 L/h) due to stereoselective tubular reabsorption [4].
  • CYP2D6 Inhibition: (R,R)-dihydrobupropion contributes to bupropion’s CYP2D6 inhibitory effect (21% of total inhibition), though less than hydroxybupropion (65%) [10].

Table 2: Stereoselective Pharmacokinetics of Bupropion Metabolites

MetaboliteAUC Ratio (R/S)Elimination t₁/₂ (h)Renal Clearance (L/h)
(R,R)-Dihydrobupropion4.037 ± 50.25 ± 0.08
(S,S)-Dihydrobupropion0.533 ± 42.10 ± 0.30
(2R,3R)-Hydroxybupropion65.020 ± 30.15 ± 0.05
(2S,3S)-Hydroxybupropion1.019 ± 21.40 ± 0.20

Position Within the Bupropion Metabolic Pathway: Comparative Overview

(R,R)-Dihydrobupropion occupies a quantitatively minor but pharmacodynamically significant branch of bupropion metabolism. The metabolic hierarchy is as follows:

  • Primary Pathway: CYP2B6-mediated hydroxylation (→ hydroxybupropion; 55% of metabolites)
  • Secondary Pathways: Carbonyl reduction yielding diastereomers:
  • Threohydrobupropion [(R,R) + (S,S)]: 35%
  • Erythrohydrobupropion: 10% [6] [7]

Liver microsomes generate (R,R)-dihydrobupropion with a Vₘₐₓ of 99 pmol/min/mg protein (Kₘ = 265 μM), while intestinal S9 fractions produce it at 25% of hepatic efficiency [7]. This enteric metabolism contributes to first-pass effects and interindividual variability. The metabolite undergoes further Phase II metabolism via UGT-mediated glucuronidation and CYP2C19-dependent hydroxylation to 4′-hydroxy-threohydrobupropion [10].

Table 3: Comparative Pharmacokinetic Parameters of Bupropion Metabolites

MetaboliteFormation EnzymePlasma Cₘₐₓ (nM)Relative Exposure (vs Bupropion)Bioactivity
HydroxybupropionCYP2B61,20022xHigh (NDRI)
(R,R)-Dihydrobupropion11β-HSD1/AKR65012xModerate (NDRI)
ErythrohydrobupropionAKR7A2/AKR7A31502.7xLow (NDRI)

The metabolic fate of (R,R)-dihydrobupropion underscores its clinical relevance: despite lower receptor affinity, its accumulation and slow elimination amplify its contribution to bupropion’s sustained neuropharmacological effects, particularly in CYP2B6 poor metabolizers where alternative pathways become dominant [4] [7].

Properties

Product Name

(R,R)-Dihydro Bupropion Hydrochloride

IUPAC Name

(1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride

Molecular Formula

C13H21Cl2NO

Molecular Weight

278.21 g/mol

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m1./s1

InChI Key

YZHVQDVGTAELNB-KATIXKQHSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.